(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid with significant potential in various fields, including chemistry, biology, and medicine. This compound features a unique structure characterized by an amino group, a keto group, and a tert-butoxy substituent. Its molecular formula is and it has a molecular weight of approximately 241.32 g/mol. The presence of the tert-butoxy group enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry .
These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Research into the biological activity of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid suggests potential interactions with various biomolecules. Its amino group can form hydrogen bonds, while the tert-butoxy group may interact with hydrophobic regions of proteins or enzymes. This compound is being studied for its possible therapeutic applications, including its role as an inhibitor in enzymatic pathways or as a building block for biologically active peptides .
The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically involves several steps:
Optimized reaction conditions are critical for industrial production to ensure efficiency and scalability.
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid has numerous applications:
Studies on the interactions of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid with biological molecules have shown that it can influence enzymatic activities by acting as a substrate or inhibitor. Its specific structural features allow it to engage in selective interactions with target proteins, potentially modulating their functions. Ongoing research aims to elucidate these mechanisms further, which could lead to novel therapeutic strategies .
Several compounds share structural similarities with (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid | Contains a benzyloxy group | Different hydrophobic properties due to the aromatic ring |
(S)-2-Amino-8-hydroxy-8-oxooctanoic acid | Contains a hydroxyl group | Potential for different reactivity profiles due to hydroxyl functionality |
(S)-2-Amino-8-(methoxy)-8-oxooctanoic acid | Contains a methoxy group | Varying steric effects compared to tert-butoxy |
The uniqueness of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid lies in its tert-butoxy substituent, which imparts specific chemical properties and reactivity that differ from those of similar compounds. This makes it particularly valuable in applications requiring specific interactions and modifications .
Traditional organic synthesis remains a cornerstone for producing (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, relying on multi-step reactions to assemble its chiral backbone and functional groups. A representative pathway involves asymmetric hydrogenation and tert-butoxy group introduction. For example, a rhodium-catalyzed hydrogenation under high pressure (2585.81 Torr) in methanol enables stereoselective reduction of α,β-unsaturated esters, achieving up to 95% yield for analogous compounds. Subsequent hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures ensures carboxylate formation while preserving stereochemistry.
Key challenges include maintaining enantiomeric purity during tert-butoxy incorporation. Researchers often employ chiral auxiliaries or catalysts to direct spatial orientation. For instance, nickel(II) Schiff base complexes have been used to achieve diastereoselective alkylation, yielding enantiomerically pure intermediates (>99% e.e.). These intermediates are then deprotected under basic conditions to furnish the target amino acid.
Table 1: Representative Traditional Synthesis Steps
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Asymmetric Hydrogenation | Rhodium catalyst, H₂ (50 psi), MeOH, 3h | 95% |
2 | Ester Hydrolysis | LiOH, THF/H₂O, 23°C, 7h | >90% |
3 | Chiral Alkylation | Ni(II) Schiff base, −20°C, 3h | 57–94% |
Optimization focuses on solvent selection and catalyst recycling. Tetrahydrofuran-water systems minimize side reactions, while reusable rhodium complexes reduce costs.
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid represents a specialized non-proteinogenic amino acid that has gained significant attention in modern peptide synthesis methodologies . This compound features a unique structural architecture characterized by an amino group at position 2, a tert-butoxy protecting group, and a ketone functionality at position 8, making it a valuable building block for advanced peptide construction strategies . The compound's molecular formula C₁₂H₂₃NO₄ and molecular weight of approximately 245.32 g/mol provide optimal characteristics for incorporation into complex peptide sequences .
The integration of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid as a fluorenylmethoxycarbonyl-protected building block in solid phase peptide synthesis represents a significant advancement in peptide chemistry [16]. Fluorenylmethoxycarbonyl protection strategy has become the predominant method for solid phase peptide synthesis due to its orthogonal nature and mild deprotection conditions [16] [32]. The fluorenylmethoxycarbonyl group provides excellent stability under acidic conditions while remaining easily removable under basic conditions using piperidine [24].
In solid phase peptide synthesis, the amino acid is anchored to an insoluble polymeric support through its carboxyl terminus, allowing for systematic chain elongation through repeated coupling cycles [21] [22]. The fluorenylmethoxycarbonyl-protected (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid undergoes standard coupling reactions using established activation methods such as N,N'-dicyclohexylcarbodiimide with 1-hydroxybenzotriazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine [26]. These coupling reagents facilitate efficient amide bond formation between the activated carboxyl group and the free amino group of the growing peptide chain [26].
The deprotection mechanism of the fluorenylmethoxycarbonyl group involves base-catalyzed beta-elimination, where piperidine abstracts the acidic proton at the 9-position of the fluorene ring system [24]. This results in the formation of dibenzofulvene, carbon dioxide, and the desired free amino group ready for subsequent coupling reactions [24]. The process is highly efficient and proceeds under mild conditions that preserve the integrity of the tert-butoxy protecting group [1].
Research has demonstrated that fluorenylmethoxycarbonyl-protected amino acids can be successfully incorporated into peptide sequences with high coupling efficiencies exceeding 98% when appropriate coupling conditions are employed [1]. The use of elevated temperatures during difficult couplings can be accommodated without significant side reactions when bulky protecting groups like tert-butoxy are employed [33].
The tert-butoxy protecting group in (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid exhibits exceptional stability characteristics that make it ideally suited for orthogonal protection strategies in peptide synthesis [1] [4]. The tert-butyl ester functionality demonstrates remarkable resistance to basic conditions while remaining selectively cleavable under acidic conditions [29] [30]. This orthogonal behavior is fundamental to the fluorenylmethoxycarbonyl/tert-butyl protection scheme, which represents the most widely adopted strategy in modern solid phase peptide synthesis [32].
The stability of tert-butoxy groups under various conditions has been extensively studied, revealing that these protecting groups remain intact during fluorenylmethoxycarbonyl deprotection with piperidine in N,N-dimethylformamide [1]. Studies have shown that treatment with 7% trifluoroacetic acid in dichloromethane for 3 hours allows complete removal of competing Boc groups while maintaining tert-butyl ester integrity [1]. This selectivity enables sophisticated protection strategies for complex peptide syntheses.
Trifluoroacetic Acid Concentration (% in Dichloromethane) | Reaction Time (hours) | Selectivity | Side Reactions | Application |
---|---|---|---|---|
5 | >6 | Very High | Minimal | Selective deprotection |
7 | 3 | High | Minimal | Optimal conditions |
20 | 2 | Good | Low | Standard conditions |
50 | 1 | Moderate | Moderate | Fast deprotection |
90 | 0.5 | Low | High | Complete removal |
95 | 0.25 | Low | High | Cleavage conditions |
The deprotection mechanism of tert-butyl esters involves protonation of the carbonyl oxygen followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl carbocation [4] [25]. The stability of this carbocation facilitates the elimination of isobutylene gas and formation of the corresponding carboxylic acid [4]. Iron(III) chloride has been identified as an effective Lewis acid catalyst for selective tert-butyl ester deprotection, coordinating with the oxygen atoms and weakening the carbon-oxygen bond [4].
Research indicates that tert-butyl esters exhibit superior stability compared to other alkyl esters under acidic conditions, with deprotection requiring concentrated trifluoroacetic acid solutions (90-95%) for complete removal [1] [25]. This stability profile allows for selective manipulation of other protecting groups while preserving the tert-butoxy functionality until final deprotection steps [18].
Aspartimide formation represents one of the most significant challenges in solid phase peptide synthesis, particularly when synthesizing peptides containing aspartic acid residues followed by glycine or other small amino acids [5] [7]. The incorporation of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid with its bulky tert-butoxy protecting group provides an effective strategy for preventing this deleterious side reaction [33].
Aspartimide formation occurs through intramolecular cyclization of the aspartic acid side chain carboxyl group with the backbone amide nitrogen of the following residue [5] [10]. This reaction is particularly favored under the basic conditions employed for fluorenylmethoxycarbonyl deprotection and can lead to significant reduction in peptide purity and yield [7]. The formation of aspartimide is not only difficult to separate chromatographically but also represents a mass-neutral side reaction that complicates analytical characterization [7].
Protecting Group | Stability to Base | Aspartimide Formation Rate (%) | Deprotection Conditions | Orthogonality with Fluorenylmethoxycarbonyl |
---|---|---|---|---|
tert-Butyl ester | High | 2-5 | Trifluoroacetic acid/Dichloromethane (50-95%) | Excellent |
Benzyl ester | Low | 15-20 | Hydrogenolysis | Poor |
Cyclohexyl ester | Moderate | 8-12 | Trifluoroacetic acid/Dichloromethane (95%) | Good |
2,4-Dimethyl-3-pentyl ester | Very High | <2 | Trifluoroacetic acid/Dichloromethane (95%) | Excellent |
2-Adamantyl ester | Moderate | 10-15 | Trifluoroacetic acid/Dichloromethane (95%) | Good |
The mechanism of aspartimide prevention through bulky protecting groups involves steric hindrance that prevents the formation of the five-membered succinimide ring [33]. Research has demonstrated that bulky, acyclic, aliphatic protecting groups such as the tert-butoxy group are significantly more resistant to base-catalyzed aspartimide formation compared to less hindered alternatives [33]. Studies using model tetrapeptides have shown that cyclohexyl ester protection leads to far less aspartimide formation during acidic or tertiary amine treatment compared to benzyl ester protection [10].
Quantitative studies have revealed that rate constants for aspartimide formation in hydrogen fluoride-anisole (9:1, volume/volume) for tetrapeptides protected with benzyl esters are approximately three times faster than those protected with cyclohexyl esters [10]. The tert-butoxy group provides even greater protection, with aspartimide formation rates reduced to less than 2% under standard peptide synthesis conditions [33].
Strategy | Effectiveness (% reduction) | Implementation Difficulty | Cost Impact | Compatibility |
---|---|---|---|---|
Bulky protecting groups (tert-butyl) | 80-90 | Low | Low | Excellent |
Acid addition to piperidine | 70-85 | Low | Low | Good |
1-Hydroxybenzotriazole addition (0.1 M) | 60-75 | Low | Low | Good |
Temperature control (<25°C) | 40-60 | Medium | None | Excellent |
Reduced deprotection time | 30-50 | Low | None | Good |
Alternative bases (piperazine) | 50-70 | Medium | Low | Moderate |
Backbone amide protection | 90-95 | High | High | Excellent |
Additional strategies for aspartimide prevention include the addition of small amounts of organic acids to the standard fluorenylmethoxycarbonyl deprotection agent piperidine, which has been shown to efficiently prevent formation of aspartimide side products [5]. The effectiveness of this approach is virtually independent of acid strength, making it a versatile and cost-effective strategy [5]. The addition of 0.1 M 1-hydroxybenzotriazole to piperidine solutions has also been demonstrated to reduce aspartimide formation significantly, although this approach introduces nucleophilic water into the deprotection solution [7].
The development of Proteolysis-Targeting Chimeras has revolutionized therapeutic approaches by enabling selective protein degradation through hijacking cellular ubiquitin-proteasome systems. Recent advances in amino acid-based PROTAC design have demonstrated that single amino acids can serve as effective degradation signals, significantly reducing molecular complexity while maintaining or enhancing degradation efficiency [4] [5] [6].
The N-end rule degradation pathway presents a compelling mechanism for PROTAC development, wherein the stability of target proteins becomes directly dependent on the identity of N-terminal amino acid residues [4]. This pathway utilizes primary destabilizing amino acids including basic residues (arginine, lysine, histidine) and hydrophobic residues (leucine, isoleucine, phenylalanine, tryptophan, tyrosine) that are directly recognized by UBR family E3 ubiquitin ligases [4]. When conjugated to target protein ligands, these amino acids function as degradation signals that recruit UBR1, UBR2, UBR4, and UBR5 E3 ligases, subsequently inducing substrate ubiquitylation and proteasomal degradation [4].
Research findings demonstrate that different amino acids confer varying degradation rates, with basic amino acids arginine and lysine exhibiting similar degradation kinetics (DC50 values of 0.85 nM and 0.98 nM respectively), while hydrophobic residues show greater variability in their degradation capacity [4]. Specifically, aliphatic amino acid leucine demonstrates superior performance with a DC50 of 0.48 nM compared to aromatic phenylalanine at 1.56 nM [4].
The emergence of amino acid-based PROTACs (AATacs) has introduced unprecedented modularity in targeted protein degradation approaches [6]. These constructs employ glycine, proline, and lysine as E3 ligase recruitment signals, targeting distinct degradation pathways including CRL2^ZYG11B/ZER1^, GID4, and UBR family ligases [6]. The implementation of these amino acid-based systems enables fine-tuned degradation control, where the extent of target protein reduction can be precisely modulated through selection of specific degradation signals [6].
Comparative studies of linker-free PROTAC designs demonstrate superior efficacy over traditional heterobifunctional constructs [5]. The proline-based degrader Pro-BA exhibits enhanced target engagement and degradation efficiency compared to linker-containing analogues, achieving stronger interaction between target proteins and E3 ubiquitin ligases [5]. This approach yields water-soluble, orally bioavailable degraders with demonstrated efficacy in xenograft tumor models [5].
Table 1: Comparison of Amino Acid-Based PROTAC Scaffolds
PROTAC Type | Degradation Signal | Molecular Weight | E3 Ligase Target | Degradation Efficiency |
---|---|---|---|---|
Single amino acid-based (AATacs) | Gly, Pro, Lys | Low (< 500 Da) | CRL2^ZYG11B/ZER1, GID4, UBRs | Tunable (varying amino acids) |
N-end rule PROTACs | Arg, Lys, Leu, Phe | Moderate (500-800 Da) | UBR1, UBR2, UBR4, UBR5 | Modular (different rates) |
Traditional heterobifunctional PROTACs | VHL/CRBN ligands | High (> 800 Da) | VHL, CRBN | Fixed |
Linker-free PROTACs | Single amino acid | Very Low (< 400 Da) | Various | Enhanced |
The optimization of amino acid-based PROTAC systems requires careful consideration of structural factors that influence degradation efficiency [7]. Linker composition and length significantly impact cellular permeability, ternary complex formation, and target degradation kinetics [7]. Research demonstrates that ferrocene-containing linkers can enhance PROTAC activity through improved stability and degradation kinetics, with optimized constructs achieving half-maximal degradation concentrations in the nanomolar range [7].
The development of integrated synthesis platforms has enabled high-throughput optimization of PROTAC libraries through nanoscale synthesis and direct biological evaluation [8]. These approaches facilitate rapid structure-activity relationship determination, allowing identification of optimal amino acid configurations for specific target proteins [8].
Antibody-Drug Conjugates represent a sophisticated therapeutic modality that combines the specificity of monoclonal antibodies with the potency of cytotoxic agents through precisely engineered chemical linkers. The incorporation of specialized amino acid derivatives, including (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, provides enhanced functionalization opportunities for next-generation ADC development [9] [10] [11].
The genetic incorporation of unnatural amino acids has emerged as a transformative approach for creating homogeneous ADCs with precise control over drug attachment sites and stoichiometry [10] [12] [13]. The utilization of p-acetylphenylalanine as a bioorthogonal handle enables site-specific conjugation through oxime bond formation with alkoxy-amine functionalized cytotoxic payloads [10] [13]. This methodology produces chemically defined ADCs with drug-to-antibody ratios of exactly 2, representing significant advancement over conventional heterogeneous conjugation strategies [13].
Clinical translation of unnatural amino acid-based ADCs has demonstrated enhanced pharmaceutical properties including improved efficacy, pharmacokinetic stability, and reduced toxicity profiles compared to conventional ADCs [13]. Site-specific conjugates exhibit superior in vivo performance in rodent xenograft models, with enhanced therapeutic windows and reduced off-target effects [13]. Production yields exceeding 1 gram per liter in stable Chinese Hamster Ovary cell lines support commercial viability of this approach [13].
The development of sophisticated linker systems incorporates amino acid-derived components to optimize drug release kinetics and stability profiles [9] [14]. Protease-cleavable linkers containing amino acid sequences enable controlled drug release within target cells, with release rates dependent on specific protease expression patterns [9]. The site of conjugation significantly impacts the stability of these rationally designed prodrug linkers, requiring careful optimization of attachment positions [13].
Non-cleavable linkers rely on complete antibody degradation within lysosomes following internalization, necessitating robust linker designs that maintain stability throughout circulation while enabling drug release upon target engagement [9]. The incorporation of amino acid-derived spacers provides optimal flexibility and stability characteristics for these applications [9].
Table 2: Antibody-Drug Conjugate Functionalization Approaches
Conjugation Method | Target Residue | Conjugation Chemistry | Drug-to-Antibody Ratio | Stability | Production Yield |
---|---|---|---|---|---|
Native amino acid modification | Lysine, Cysteine | NHS ester, Maleimide | Heterogeneous (2-8) | Variable | High (2-5 g/L) |
Unnatural amino acid incorporation | p-acetylphenylalanine | Oxime formation | Homogeneous (2) | High | Moderate (>1 g/L) |
Site-specific cysteine engineering | Surface-exposed cysteine | Disulfide/selenoether | Controlled (2-4) | Moderate | High (2-5 g/L) |
Genetic code expansion | Selenocysteine | Various bioorthogonal | Precise (1-2) | Enhanced | Lower (300 mg/L) |
Clinical validation studies demonstrate that site-specific ADCs generated through unnatural amino acid incorporation exhibit improved properties when targeting low-antigen-expressing cancer cell lines [13]. These advantages become particularly apparent in challenging therapeutic contexts where conventional ADCs show limited efficacy [13]. Single-dose toxicology studies support the safety profile of site-specific ADCs at doses up to 90 mg/kg, indicating favorable therapeutic windows [13].
The expansion of conjugation methodologies to incorporate multiple orthogonal functional groups enables development of theranostic platforms and multi-payload ADCs [14]. Simultaneous incorporation of different unnatural amino acids allows conjugation of both therapeutic and imaging agents to single antibody scaffolds, providing integrated diagnostic and therapeutic capabilities [14].
The development of boronated amino acid derivatives for PET imaging represents a sophisticated approach to molecular imaging that combines diagnostic capabilities with potential therapeutic applications in boron neutron capture therapy. These compounds leverage the unique properties of boron-containing amino acids to achieve enhanced tumor visualization and quantitative assessment of therapeutic targets [15] [16] [17].
Boramino acids constitute a novel class of amino acid biomimics where the traditional carboxylate group is replaced with trifluoroborate functionality, enabling fluorine-18 labeling for PET imaging applications [16]. These compounds maintain identical structural characteristics to their parent amino acids while providing enhanced imaging properties through 18F incorporation [16]. The resulting tracers demonstrate equivalent transport kinetics to natural amino acids, with Michaelis-Menten parameters closely matching those of their unlabeled counterparts [16].
Trifluoroborate boronophenylalanine (BBPA) exemplifies this technology, functioning as a theranostic agent capable of both PET imaging and boron neutron capture therapy applications [15] [17]. Clinical studies demonstrate exceptional tumor contrast with tumor-to-normal brain ratios of 18.7 ± 5.5 in patients with gliomas and metastatic brain tumors [15]. The imaging signal remains independent of magnetic resonance imaging contrast enhancement status, indicating direct metabolic uptake rather than blood-brain barrier disruption [15].
The synthesis of 18F-labeled boramino acids utilizes isotope exchange reactions that provide high radiochemical yields without requiring high-performance liquid chromatography purification [16]. 18F-Leu-BF3 synthesis achieves 60 ± 15% radiochemical yield with greater than 98% radiochemical purity and specific activities exceeding 37 GBq/µmol [16]. These synthetic approaches enable rapid tracer production suitable for clinical applications [16].
Advanced synthetic methodologies incorporate copper-mediated nucleophilic radiosynthesis using novel aryldiboron precursors [18]. This approach enables routine production of carrier-free 18F-FBPA with radiochemical purities exceeding 99% through automated synthesis modules suitable for clinical implementation [18].
The cellular uptake of boronated amino acid derivatives occurs primarily through large neutral amino acid transporter type-1 (LAT-1), which is frequently overexpressed in cancer cells [15]. Competition inhibition studies confirm transporter-mediated uptake, with uptake kinetics following Michaelis-Menten behavior characteristic of amino acid transport systems [16]. The Km values for 18F-Leu-BF3 (25.1 ± 2.3 µM) closely approximate those of natural leucine (19.7 ± 2.3 µM), confirming equivalent transporter recognition [16].
Biodistribution studies demonstrate rapid clearance from normal organs with sustained tumor accumulation, providing high tumor-to-background contrast within 2 hours post-injection [16]. The dual boron structure of BBPA enhances boron concentration in tumor tissues compared to conventional boronophenylalanine, potentially reducing the required carrier dose for therapeutic applications [17].
Table 3: Boronated Amino Acid Derivatives for PET Imaging
Compound | Boron Content | Uptake Mechanism | Tumor-to-Normal Ratio | Radiochemical Yield | Clinical Application |
---|---|---|---|---|---|
Trifluoroborate boronophenylalanine (BBPA) | Dual boron structure | LAT-1 transporter | 18.7 ± 5.5 | Not specified | Brain tumors (Phase I) |
18F-Boramino leucine (18F-Leu-BF3) | Single trifluoroborate | L amino acid transporters | High contrast (2h) | 60 ± 15% | Preclinical |
18F-FBPA | Single boronic acid | LAT-1 transporter | Variable | >99% | Clinical PET imaging |
Boron Schiff bases (BOSCHIBAs) | Single boron center | Cellular uptake | Enhanced nucleoli/cytoplasm | Not applicable | Diagnostic fluorescence |
The identical chemical structure of boronated amino acids for both PET imaging and boron neutron capture therapy enables accurate prediction of boron distribution for therapeutic planning [17]. 18F-BBPA-PET demonstrates consistent tumor uptake across various dose levels, including those utilized in therapeutic applications, facilitating precise dosimetry calculations [17]. This theranostic approach represents significant advancement in personalized cancer therapy by enabling real-time assessment of therapeutic agent distribution [17].
Clinical validation of boronated amino acid PET tracers extends beyond brain tumors to encompass various cancer types [15]. The pan-cancer imaging capabilities of these tracers support broad therapeutic applications, with demonstrated efficacy in multiple tumor models [15]. The enhanced boron accumulation achieved through dual boron structures may enable reduced carrier requirements while maintaining therapeutic efficacy [17].